4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolone ring: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Bromination and ethoxylation: The aromatic ring is brominated using bromine in acetic acid, followed by ethoxylation using ethanol and a suitable catalyst.
Coupling reactions: The final step involves coupling the brominated and ethoxylated aromatic ring with the pyrazolone derivative using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolone ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include polar solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE include other pyrazolone derivatives and brominated aromatic compounds. These compounds share similar structural features but may differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
References
- Synthesis and therapeutic potential of imidazole containing compounds
- A brief review of the biological potential of indole derivatives
- Selection of boron reagents for Suzuki–Miyaura coupling
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation
- Biological activities of a newly synthesized pyrazoline derivative
Properties
Molecular Formula |
C31H31BrN4O4 |
---|---|
Molecular Weight |
603.5g/mol |
IUPAC Name |
4-[(5-bromo-3-ethoxy-2-hydroxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C31H31BrN4O4/c1-6-40-25-18-21(32)17-24(29(25)37)28(26-19(2)33(4)35(30(26)38)22-13-9-7-10-14-22)27-20(3)34(5)36(31(27)39)23-15-11-8-12-16-23/h7-18,28,37H,6H2,1-5H3 |
InChI Key |
PEOMLICSCKXIDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.